molecular formula C8H8ClNO4S B13158928 4-methylphenyl N-(chlorosulfonyl)carbamate

4-methylphenyl N-(chlorosulfonyl)carbamate

Cat. No.: B13158928
M. Wt: 249.67 g/mol
InChI Key: IJJWMUPAVCQONZ-UHFFFAOYSA-N
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Description

4-Methylphenyl N-(chlorosulfonyl)carbamate (Molecular formula: C₉H₁₀ClNO₄S) is a sulfonylcarbamate derivative characterized by a chlorosulfonyl (-SO₂Cl) group attached to a 4-methylphenyl ring and a carbamate (-OCONH-) moiety. This compound is synthesized via reactions involving sulfonamide intermediates and chlorinating agents, as inferred from analogous syntheses (e.g., ).

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

(4-methylphenyl) N-chlorosulfonylcarbamate

InChI

InChI=1S/C8H8ClNO4S/c1-6-2-4-7(5-3-6)14-8(11)10-15(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

IJJWMUPAVCQONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 4-methylphenyl isocyanate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methylphenyl isocyanate+chlorosulfonic acid4-methylphenyl N-(chlorosulfonyl)carbamate\text{4-methylphenyl isocyanate} + \text{chlorosulfonic acid} \rightarrow \text{4-methylphenyl N-(chlorosulfonyl)carbamate} 4-methylphenyl isocyanate+chlorosulfonic acid→4-methylphenyl N-(chlorosulfonyl)carbamate

Industrial Production Methods

In industrial settings, the production of 4-methylphenyl N-(chlorosulfonyl)carbamate involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-methylphenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.

    Amidation: It can be used as a precursor in amidation reactions, particularly in the formation of amides from amines.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as indium triflate and tin catalysts are often employed to facilitate reactions.

    Solvents: Reactions are typically carried out in solvents like toluene or dichloromethane.

Major Products Formed

The major products formed from reactions involving 4-methylphenyl N-(chlorosulfonyl)carbamate depend on the specific reaction conditions and reagents used. For example, amidation reactions yield amides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

4-methylphenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamate derivatives.

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methylphenyl N-(chlorosulfonyl)carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create complex molecules.

Comparison with Similar Compounds

Research Findings and Trends

  • Thermodynamic Stability : Compounds with nitro groups () may exhibit lower thermal stability due to the nitro group’s propensity for decomposition, whereas chlorosulfonyl derivatives (target compound) are more stable under standard conditions .

Biological Activity

4-Methylphenyl N-(chlorosulfonyl)carbamate, also known as methyl N-(chlorosulfonyl)-4-methylphenylcarbamate, is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological mechanisms, research findings, and applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H8ClNO4S
  • Molecular Weight : 239.67 g/mol

The presence of a chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and biological research.

The primary mechanism of action for 4-methylphenyl N-(chlorosulfonyl)carbamate involves its interaction with specific enzymes and proteins. The chlorosulfonyl group can act as an electrophile, targeting nucleophilic sites on proteins, leading to their modification or inhibition.

Key Targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by modifying their active sites. This is particularly relevant in studies targeting Mycobacterium tuberculosis (Mtb), where it acts on phosphopantetheinyl transferase (PptT), an essential enzyme for lipid biosynthesis in Mtb .

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Antimicrobial Activity : In vitro studies demonstrated that 4-methylphenyl N-(chlorosulfonyl)carbamate exhibits significant inhibitory effects against Mtb. The minimum inhibitory concentration (MIC) was found to be approximately 6.6 µM .
  • Enzyme Interaction Studies : The compound's interaction with PptT was characterized using X-ray crystallography, revealing how structural modifications can enhance or diminish its inhibitory potency .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications to the phenyl group can significantly impact the biological activity of the compound. For instance, adding methyl groups to specific positions on the phenyl ring improved activity against Mtb .

Data Tables

Study AspectFindings
Chemical Structure C8H8ClNO4S
Molecular Weight 239.67 g/mol
Target Enzyme Phosphopantetheinyl transferase (PptT)
MIC against Mtb 6.6 µM
Key Modifications for Activity Methyl substitutions on phenyl ring enhance activity

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study focused on the inhibition of PptT by 4-methylphenyl N-(chlorosulfonyl)carbamate demonstrated its potential as a lead compound for tuberculosis treatment. The research involved both in vitro and in vivo assessments, showing that the compound effectively reduces Mtb viability by targeting essential lipid biosynthesis pathways .

Case Study 2: Enzyme Modification

Another investigation explored how the chlorosulfonyl group modifies enzyme activity across various biological systems. The results indicated that this modification could lead to significant changes in enzyme kinetics and substrate specificity, highlighting the compound's versatility as a biochemical tool .

Applications

The unique properties of 4-methylphenyl N-(chlorosulfonyl)carbamate make it suitable for several applications:

  • Pharmaceutical Development : Its ability to inhibit key enzymes positions it as a candidate for drug development against bacterial infections.
  • Agricultural Chemicals : The compound is also being explored for use in agrochemicals due to its reactivity and potential efficacy against pests.
  • Organic Synthesis : As an intermediate, it plays a crucial role in synthesizing more complex organic molecules.

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